(3-Methoxycyclobutyl)methanamine

Description

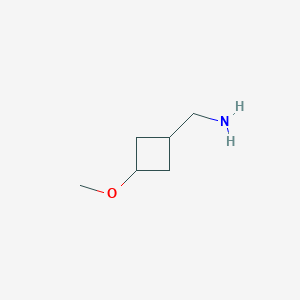

(3-Methoxycyclobutyl)methanamine (CAS: CID 65983649) is an organic compound with the molecular formula C₆H₁₃NO. Its structure comprises a cyclobutane ring substituted with a methoxy (-OCH₃) group at the 3-position and a methanamine (-CH₂NH₂) group (Figure 1). Key features include:

- SMILES: COC1CC(C1)CN

- InChIKey: CJUZEDMZPGYKFB-UHFFFAOYSA-N. Its hydrochloride salt ([(1r,3r)-3-methoxycyclobutyl]methanamine hydrochloride, CAS: C₆H₁₄ClNO₂S) is also documented, with improved solubility for pharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxycyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZEDMZPGYKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(3-Methoxycyclobutyl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form an amine oxide.

Reduction: The compound can be reduced to form a cyclobutylamine derivative.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

Amine Oxides: Resulting from the oxidation of the amine group.

Cyclobutylamine Derivatives: Formed through reduction reactions.

Substituted Methoxycyclobutanes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Applications

(3-Methoxycyclobutyl)methanamine serves as a crucial building block in organic synthesis. Its structural features facilitate the creation of more complex molecular architectures.

Synthesis and Reaction Pathways

- Oxidation : The compound can undergo oxidation reactions using agents like potassium permanganate, leading to the formation of oxidized derivatives.

- Reduction : It can be reduced using sodium borohydride or lithium aluminum hydride, resulting in various reduced forms.

- Substitution Reactions : The methanamine group may participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Data Table: Chemical Applications

| Reaction Type | Description | Potential Outcomes |

|---|---|---|

| Oxidation | Involves oxidizing agents to modify the compound | Formation of oxidized derivatives |

| Reduction | Utilizes reducing agents for structural changes | Creation of reduced derivatives |

| Substitution | Nucleophilic substitution involving the methanamine group | Introduction of new functional groups |

Biological Applications

Research into the biological activities of this compound is ongoing, focusing on its interactions with enzymes and receptors.

Enzyme Inhibition and Receptor Modulation

Preliminary studies indicate that this compound may inhibit specific enzymes and modulate receptor activity, which could lead to therapeutic applications.

Case Study: Enzyme Interaction

A study evaluated the effects of this compound on certain enzyme targets. The results demonstrated moderate activity against these targets, suggesting its potential as a lead compound for further development in therapeutic contexts.

Data Table: Biological Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Enzyme Inhibition | Investigates effects on biochemical pathways | Insights into therapeutic mechanisms |

| Receptor Modulation | Studies interaction with receptor sites | Potential for drug development |

Medical Applications

The compound is being explored for its potential therapeutic benefits, particularly in drug development.

Drug Development Potential

This compound may serve as a precursor for new pharmaceuticals targeting chronic diseases. Its interactions at the molecular level could enhance drug efficacy through targeted action.

Case Study: Therapeutic Development

Research focused on optimizing synthesis routes for improved yield and purity has shown promise in making this compound more viable for industrial applications. Adjustments to reaction conditions have successfully increased production efficiency.

Data Table: Medical Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Drug Development | Precursor for pharmaceuticals | Targeted treatment for chronic diseases |

| Chronic Disease Treatment | Explores molecular interactions for therapy | Enhanced efficacy through targeted action |

Mechanism of Action

(3-Methoxycyclobutyl)methanamine: can be compared with other similar compounds, such as cyclobutylamine and methoxycyclohexylamine . The presence of the methoxy group in this compound distinguishes it from these compounds, providing unique chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Research Findings

Cyclobutane vs.

Methoxy vs. Fluorine : Methoxy groups improve solubility via H-bonding, whereas fluorine enhances metabolic stability and electronegativity.

Safety Profiles : Substituents significantly impact hazard classifications. For example, trimethoxy derivatives are more toxic than cyclopropyl variants.

Biological Activity

(3-Methoxycyclobutyl)methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes findings from various studies, patents, and chemical biology resources to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with a methoxy group, which contributes to its unique interactions in biological systems. The compound can exist in multiple isomeric forms, which may influence its biological activity.

Research indicates that this compound interacts with specific biological targets, potentially influencing signaling pathways and enzymatic activities. Its mechanism of action is primarily linked to its ability to act as a ligand for various receptors.

In Vitro Studies

- Cell Viability : In vitro studies demonstrate that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, one study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Inhibition assays revealed that it could effectively reduce the activity of enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .

Case Studies

- Cancer Research : A notable case study examined the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

- Neuropharmacology : Another study focused on the neuropharmacological effects of the compound. It was found to modulate neurotransmitter release, particularly dopamine and serotonin, which could have implications for treating mood disorders .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.